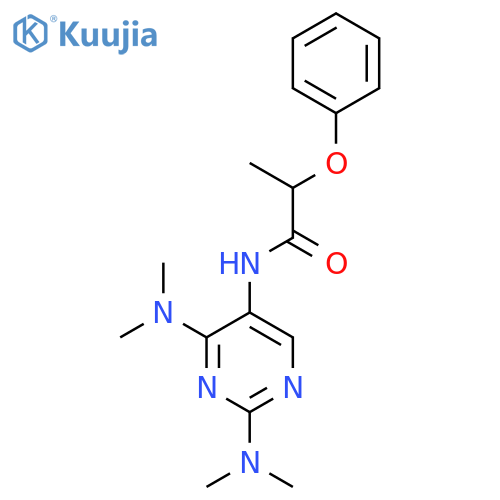Cas no 1797975-05-3 (N-2,4-bis(dimethylamino)pyrimidin-5-yl-2-phenoxypropanamide)
N-2,4-ビス(ジメチルアミノ)ピリミジン-5-イル-2-フェノキシプロパンアミドは、高度に機能化されたピリミジン誘導体であり、医薬品中間体や有機合成における重要な構築ブロックとして利用されます。この化合物の特徴は、2つのジメチルアミノ基とフェノキシプロパンアミド基が結合した特異的な分子構造にあり、電子供与性や立体効果を精密に制御できる点が挙げられます。特に、ピリミジン環の5位に導入されたアミド基は、分子間相互作用や溶解性の調整に寄与し、創薬研究における標的分子設計において優れた汎用性を発揮します。また、反応性の高い官能基を有するため、さらなる化学修飾のプラットフォームとしても有用です。

1797975-05-3 structure
商品名:N-2,4-bis(dimethylamino)pyrimidin-5-yl-2-phenoxypropanamide
N-2,4-bis(dimethylamino)pyrimidin-5-yl-2-phenoxypropanamide 化学的及び物理的性質
名前と識別子
-
- N-2,4-bis(dimethylamino)pyrimidin-5-yl-2-phenoxypropanamide
- 1797975-05-3
- N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]-2-PHENOXYPROPANAMIDE
- N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-phenoxypropanamide
- F6438-2456
- AKOS024561748
-
- インチ: 1S/C17H23N5O2/c1-12(24-13-9-7-6-8-10-13)16(23)19-14-11-18-17(22(4)5)20-15(14)21(2)3/h6-12H,1-5H3,(H,19,23)
- InChIKey: DITPMHGYCRDBGQ-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC=CC=1)C(C)C(NC1=CN=C(N(C)C)N=C1N(C)C)=O
計算された属性
- せいみつぶんしりょう: 329.18517499g/mol
- どういたいしつりょう: 329.18517499g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 398
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 70.6Ų
N-2,4-bis(dimethylamino)pyrimidin-5-yl-2-phenoxypropanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6438-2456-25mg |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-phenoxypropanamide |
1797975-05-3 | 25mg |
$163.5 | 2023-09-09 | ||
| Life Chemicals | F6438-2456-4mg |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-phenoxypropanamide |
1797975-05-3 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6438-2456-50mg |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-phenoxypropanamide |
1797975-05-3 | 50mg |
$240.0 | 2023-09-09 | ||
| Life Chemicals | F6438-2456-100mg |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-phenoxypropanamide |
1797975-05-3 | 100mg |
$372.0 | 2023-09-09 | ||
| Life Chemicals | F6438-2456-30mg |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-phenoxypropanamide |
1797975-05-3 | 30mg |
$178.5 | 2023-09-09 | ||
| Life Chemicals | F6438-2456-75mg |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-phenoxypropanamide |
1797975-05-3 | 75mg |
$312.0 | 2023-09-09 | ||
| Life Chemicals | F6438-2456-20μmol |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-phenoxypropanamide |
1797975-05-3 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F6438-2456-40mg |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-phenoxypropanamide |
1797975-05-3 | 40mg |
$210.0 | 2023-09-09 | ||
| Life Chemicals | F6438-2456-1mg |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-phenoxypropanamide |
1797975-05-3 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F6438-2456-2mg |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-phenoxypropanamide |
1797975-05-3 | 2mg |
$88.5 | 2023-09-09 |
N-2,4-bis(dimethylamino)pyrimidin-5-yl-2-phenoxypropanamide 関連文献
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
1797975-05-3 (N-2,4-bis(dimethylamino)pyrimidin-5-yl-2-phenoxypropanamide) 関連製品
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
